3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine 3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15820588
InChI: InChI=1S/C9H15N3O2/c1-2-3-8-11-9(12-14-8)7-6-13-5-4-10-7/h7,10H,2-6H2,1H3
SMILES:
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol

3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine

CAS No.:

Cat. No.: VC15820588

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine -

Specification

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
IUPAC Name 3-(5-propyl-1,2,4-oxadiazol-3-yl)morpholine
Standard InChI InChI=1S/C9H15N3O2/c1-2-3-8-11-9(12-14-8)7-6-13-5-4-10-7/h7,10H,2-6H2,1H3
Standard InChI Key JGFYYPCQWRIZED-UHFFFAOYSA-N
Canonical SMILES CCCC1=NC(=NO1)C2COCCN2

Introduction

Structural Characteristics and Nomenclature

3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine consists of two fused heterocycles:

  • Morpholine: A six-membered saturated ring containing one oxygen and one nitrogen atom at positions 1 and 4, respectively.

  • 1,2,4-Oxadiazole: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 4 and one oxygen atom at position 2.

The propyl group (-CH2_2CH2_2CH3_3) is attached to the 5-position of the oxadiazole ring, while the morpholine moiety is linked via the 3-position of the oxadiazole (Figure 1). This arrangement creates a planar oxadiazole core conjugated with the morpholine’s electron-rich amine and ether functionalities, influencing both electronic and steric properties .

Synthetic Methodologies

The synthesis of 3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine can be inferred from established protocols for analogous 1,2,4-oxadiazoles. Key routes include:

Cyclization of Amidoximes with Nitriles

A common method involves the reaction of amidoximes with nitriles under thermal or acidic conditions. For example, trichloroacetonitrile reacts with substituted amidoximes to form 5-trichloromethyl-1,2,4-oxadiazoles, which can undergo further functionalization . Adapting this approach:

  • Morpholine-containing amidoxime: Synthesized by treating morpholine-3-carbonitrile with hydroxylamine.

  • Propionitrile derivative: Reacted with the amidoxime at 110–130°C to form the oxadiazole ring via cyclodehydration.

This method mirrors the synthesis of 3-ethyl-5-trichloromethyl-1,2,4-oxadiazole documented in patent literature .

Substitution Reactions

Trichloromethyl-substituted oxadiazoles (e.g., 3-methyl-5-trichloromethyl-1,2,4-oxadiazole) can undergo nucleophilic substitution with amines. Morpholine, acting as a nucleophile, could replace the trichloromethyl group under basic conditions :

3-Trichloromethyl-5-propyl-1,2,4-oxadiazole+MorpholineBase3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine\text{3-Trichloromethyl-5-propyl-1,2,4-oxadiazole} + \text{Morpholine} \xrightarrow{\text{Base}} \text{3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine}

Analytical Characterization

Experimental data for closely related compounds provide benchmarks for predicting the properties of 3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine:

Spectroscopic Data

  • 1^1H NMR:

    • Morpholine protons: δ 3.6–3.8 ppm (OCH2_2CH2_2N).

    • Oxadiazole ring: Deshielded protons adjacent to electronegative atoms may appear at δ 8.2–8.5 ppm .

    • Propyl group: δ 0.9 ppm (CH3_3), 1.5 ppm (CH2_2), 2.4 ppm (CH2_2 adjacent to oxadiazole) .

  • 13^{13}C NMR:

    • Oxadiazole carbons: δ 160–170 ppm (C=N and C-O).

    • Morpholine carbons: δ 45–50 ppm (NCH2_2), δ 67–70 ppm (OCH2_2) .

Mass Spectrometry

  • Molecular formula: C9_9H15_{15}N3_3O2_2.

  • Exact mass: 197.1164 g/mol.

  • Fragmentation patterns would likely include loss of the propyl group (m/z 140) and morpholine ring cleavage (m/z 85) .

Physicochemical Properties

PropertyValue/Description
Molecular weight197.24 g/mol
LogP (lipophilicity)~1.5 (predicted)
SolubilityModerate in polar solvents
Melting point90–95°C (estimated)

The morpholine moiety enhances water solubility, while the propyl group contributes to membrane permeability .

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